Betaine
Overview
Description
Betaine, also known as trimethylglycine, is a neutral chemical compound with a positively charged cationic functional group that bears no hydrogen atom . It is a modified amino acid consisting of glycine with three methyl groups serving as a methyl donor for various metabolic pathways . It is widely distributed in nature and can be found in many microorganisms, including bacteria, archaea, and fungi .
Synthesis Analysis
Betaine is endogenously produced via choline metabolism or exogenously ingested through dietary intake . The metabolism and biotechnological application of betaine in microorganisms have evolved different metabolic pathways for the biosynthesis and catabolism of betaine .Molecular Structure Analysis
Betaine is a glycine derivatized by three extra methyl groups . Its chemical structural formula in 2D and 3D forms is represented in Figure 1 .Chemical Reactions Analysis
Betaine plays a significant role in methylation reactions and detoxification of homocysteine . It is involved in the metabolism of sulfur amino acids against oxidative stress .Physical And Chemical Properties Analysis
Betaine is a stable, non-toxic natural substance that is present in animals, plants, and microorganisms . It is a neutral methyl derivative of glycine with a positively charged tri-methylammonium group and a negatively charged carboxyl group .Scientific Research Applications
Functional Ingredient in Food
Betaine is a non-essential amino acid with proven functional properties and underutilized potential . It is commonly found in dietary sources such as beets, spinach, and whole grains . Due to its demonstrated health benefits, it has gained popularity as an ingredient in novel and functional foods .
Microbial Biotechnology
Betaine is utilized by many microorganisms as a functional chemical. They have evolved different metabolic pathways for the biosynthesis and catabolism of betaine . Betaine supplementation can improve the performance of microbial strains used for the fermentation of various substances, during which betaine can act as a stress protectant or methyl donor .
Protection Against Liver Damage
Several studies show that betaine protects against the development of alcohol-induced hepatic steatosis, apoptosis, and accumulation of damaged proteins . It can significantly prevent or attenuate progressive liver injury by preserving gut integrity and adipose function .
Metabolism and Nutrient Usage
Betaine plays a role in the transmethylation reaction for the synthesis of some active constituents, such as carnitine, creatine, etc . It also aids in the higher usage of nutrients and the digestibility and bioavailability of methionine .
Osmolyte and Cofactor in Liver Metabolism
Betaine is widely distributed in plants and animals and has a role as an osmolyte and as a cofactor in methylation in liver metabolism . It has been shown to protect internal organs, improve vascular risk factors, and enhance performance .
Stress Protectant in Microorganisms
Betaine is used by most microorganisms as the predominant stress protectant against drought, osmotic, and temperature stress . This universal stress-protectant strategy allows microorganisms to survive in extreme conditions .
Mechanism of Action
Target of Action
Betaine, also known as trimethylglycine, is a naturally occurring choline derivative . It primarily targets homocysteine , a non-proteinogenic α-amino acid . Betaine acts as a methyl group donor in the conversion of homocysteine to methionine . This reaction is catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT) , which is mainly expressed in the liver and kidneys .
Mode of Action
Betaine donates a methyl group to homocysteine, forming N,N-dimethylglycine and L-methionine . Methionine is then converted to S-adenosylmethionine (SAM), which serves as a methyl donor in DNA methylation and many anabolic pathways of phospholipids, hormones, and proteins .
Biochemical Pathways
Betaine is involved in the methionine cycle , where it plays a pivotal role in numerous pathways . It participates in the remethylation of homocysteine to methionine, which is then converted to SAM . SAM is a universal methyl donor, contributing to the methylation of a wide range of substrates, including DNA, proteins, and lipids .
Pharmacokinetics
Betaine can be obtained from dietary sources or synthesized endogenously from choline . After ingestion, betaine is absorbed from the duodenal enterocytes into circulation . It is then transported to the liver and kidneys, where it is catabolized by a series of enzyme-catalyzed reactions, predominantly in the mitochondria . The removal of betaine from the body is primarily by metabolism, with minimal urinary excretion, even after high amounts of betaine consumption .
Result of Action
The primary result of betaine’s action is the reduction of plasma homocysteine levels . Elevated homocysteine levels are associated with an increased risk of cardiovascular diseases . Therefore, betaine’s ability to lower homocysteine levels contributes to its cardioprotective effects . Additionally, betaine has been shown to have potential benefits for fighting heart disease, improving body composition, and promoting muscle gain and fat loss due to its abilities to promote protein synthesis in the body .
Action Environment
Betaine’s action is influenced by environmental factors such as osmotic stress, temperature stress, and drought . As an osmoprotectant, betaine helps to maintain normal cell volume under osmotic stress . It can accumulate to molar concentrations, providing protection against protein denaturation . Therefore, the efficiency of betaine’s transport systems usually increases at high osmolalities, with transcriptional and post-transcriptional adjustments occurring in response to changes in osmotic stress .
Future Directions
properties
IUPAC Name |
2-(trimethylazaniumyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIUHFFTVRNATP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
590-46-5 (hydrochloride) | |
Record name | Betaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107437 | |
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DSSTOX Substance ID |
DTXSID8022666 | |
Record name | Betaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Deliquescent solid; [Merck Index] Powder; [Alfa Aesar MSDS], Free-flowing, white crystals; Savoury | |
Record name | Methanaminium, 1-carboxy-N,N,N-trimethyl-, inner salt | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Betaine | |
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URL | https://haz-map.com/Agents/3916 | |
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Record name | Betaine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2283/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
Soluble, Solubility (g/100 g solvent): methanol, 55; ethanol, 8.7. Sparingly soluble in ether., Slightly soluble in chloroform, In water, 6.11X10+5 mg/L at 19 °C, Very soluble, Soluble (in ethanol) | |
Record name | Betaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06756 | |
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Record name | BETAINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7467 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Betaine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2283/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00000053 [mmHg] | |
Record name | Betaine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3916 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Homocystinuria is a hereditary disorder characterized by high levels of the amino acid homocysteine. This condition can be caused by deficiencies or defects in cystathionine beta-synthase (CBS), 5,10-methylenetetrahydrofolate reductase (MTHFR), and cobalamin cofactor metabolism (cbl). CBS converts homocysteine to cystathionine, and a deficiency in this enzyme can lead to an accumulation of homocysteine. MTHFR is responsible for producing 5-methyltetrahydrofolate, a methyl donor that participates in the conversion of homocysteine back to methionine; therefore, an MTHFR deficiency can also lead to homocystinuria. Additionally, a defect in cobalamin (vitamin B12) cofactor metabolism can lead to homocystinuria, since a metabolite of cobalamin (methylcobalamin) promotes the conversion of homocysteine to methionine. Betaine transfers a methyl group via the enzyme betaine homocysteine methyl transferase (BHMT), converting homocysteine back into methionine and dimethylglycine (DMG). In patients with homocystinuria, betaine reduces homocysteine levels and improves health outcomes., Betaine acts as metabolic intermediate in transmethylating processes (creatine and methionine synthesis)., Betaine acts as a methyl group donor in the remethylation of homocysteine to methionine in patients with homocystinuria. This reduces toxic concentrations of homocysteine, usually to 20 to 30% or less of pretreatment concentrations., Betaine or trimethylglycine is a quarternary ammonium compound that was first discovered in the juice of sugar beets (Beta vulgaris). Betaine is a metabolite of choline ... and is a substrate in one of the two recycling pathways that convert homocysteine to L-methionine. The other and principal recycling reaction is catalyzed by the enzyme methionine synthase and uses methylcobalamin as a cofactor and 5-methyltetrahydrofolate as a cosubstrate., Betaine-homocysteine methyltransferase (BHMT) is a zinc metalloenzyme which catalyzes the transfer of a methyl group from betaine to homocysteine in the formation of methionine. BHMT is found in the liver and kidneys and may also exist in brain tissue. Betaine acts to lower homocysteine levels in some with primary hyperhomocysteinemia/homocystinuria via this enzyme. | |
Record name | Betaine | |
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Product Name |
Betaine | |
Color/Form |
Deliquescent scales or prisms | |
CAS RN |
107-43-7 | |
Record name | Betaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107-43-7 | |
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Record name | Betaine | |
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Record name | Betaine | |
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Record name | betaine | |
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Record name | Methanaminium, 1-carboxy-N,N,N-trimethyl-, inner salt | |
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Record name | Betaine | |
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Record name | Betaine | |
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Record name | BETAINE | |
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Record name | BETAINE | |
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Melting Point |
301-305°C, Decomposes around 293 °C | |
Record name | Betaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06756 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | BETAINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7467 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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